molecular formula C8H11N B14735785 endo-2-Cyanobicyclo[2.2.1]heptane CAS No. 3211-87-8

endo-2-Cyanobicyclo[2.2.1]heptane

Cat. No.: B14735785
CAS No.: 3211-87-8
M. Wt: 121.18 g/mol
InChI Key: GAHKEUUHTHVKEA-RRQHEKLDSA-N
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Description

Endo-2-Cyanobicyclo[2.2.1]heptane, also known as endo-bicyclo[2.2.1]heptane-2-carbonitrile, is a bicyclic compound with the molecular formula C8H11N. This compound is characterized by its rigid bicyclic structure, which includes a nitrile group (-CN) attached to the second carbon atom. The compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Endo-2-Cyanobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, norbornene can be used as a starting material, which undergoes a reaction with a nitrile-containing compound under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. Additionally, purification steps, including crystallization and distillation, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Endo-2-Cyanobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Endo-2-Cyanobicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which endo-2-Cyanobicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The rigid bicyclic structure also contributes to its binding affinity and specificity for certain targets .

Properties

CAS No.

3211-87-8

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

(2R)-bicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6?,7?,8-/m0/s1

InChI Key

GAHKEUUHTHVKEA-RRQHEKLDSA-N

Isomeric SMILES

C1CC2CC1C[C@H]2C#N

Canonical SMILES

C1CC2CC1CC2C#N

Origin of Product

United States

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